
USP30 inhibitor 11
Descripción general
Descripción
USP30 inhibitor 11 is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the USP30 inhibitor 11 is the Ubiquitin-specific protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) that belongs to the USP subfamily . It is found localized in the mitochondrial outer membrane and peroxisomes due to its unique transmembrane domain .
Mode of Action
this compound interacts with USP30 and inhibits its function. USP30 employs a unique catalytic triad and molecular architecture to preferentially cleave the Lys6 linked ubiquitin chains . The inhibition of USP30 by the inhibitor can lead to an increase in ubiquitination, affecting various cellular events .
Biochemical Pathways
USP30 plays an essential role in several cellular events, such as the PINK1/Parkin-mediated mitophagy, pexophagy, BAX/BAK-dependent apoptosis, and IKKβ–USP30–ACLY-regulated lipogenesis/tumorigenesis . These pathways are tightly regulated by post-translational modification including phosphorylation and mono-ubiquitination . The inhibition of USP30 can affect these pathways and their downstream effects.
Pharmacokinetics
The study of usp30 inhibitors, in general, is in the pre-clinical stage for the treatment of pulmonary disorders . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The inhibition of USP30 can lead to dysregulation associated with a range of physiological disorders, such as neurodegenerative disease, hepatocellular carcinoma, pulmonary disorders, and peroxisome biogenesis disorders . This is due to the role of USP30 in various cellular events and pathways .
Análisis Bioquímico
Biochemical Properties
USP30 inhibitor 11 effectively inhibits USP30 in biochemical assays and cellular models . It increases the ubiquitylation of TOM20, a mitochondrial protein, and a known substrate of USP30 . The inhibitor binds USP30 in a slow and tight manner and displays kinetic properties consistent with covalent attachment to USP30 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it opposes mitophagy driven by the E3 ligase Parkin .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It preferentially cleaves the Lys6 linked ubiquitin chains .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the inhibitor engages active USP30 at nanomolar concentration after only 10 min incubation time in intact cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Subcellular Localization
This compound is localized in the outer mitochondrial membrane due to its unique transmembrane domain . It may affect its activity or function depending on its subcellular localization .
Actividad Biológica
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) located in the outer mitochondrial membrane, where it plays a critical role in regulating mitophagy and other cellular processes. The inhibition of USP30 has emerged as a promising therapeutic strategy for various diseases, particularly neurodegenerative disorders such as Parkinson's disease (PD). This article focuses on the biological activity of USP30 inhibitor 11, detailing its mechanism of action, effects on cellular processes, and potential therapeutic applications.
USP30 functions by removing ubiquitin from mitochondrial proteins, counteracting the actions of Parkin, an E3 ubiquitin ligase that promotes mitophagy. Inhibition of USP30 leads to enhanced mitophagy and protects against cellular stress associated with mitochondrial dysfunction. The inhibitor binds to the catalytic site of USP30, preventing it from deubiquitinating its substrates, thereby facilitating the accumulation of ubiquitinated proteins that signal for mitophagy.
1. Cellular Studies
Recent studies have demonstrated that the application of this compound in various cell lines results in significant increases in mitophagy markers and enhanced clearance of damaged mitochondria. For instance:
- In vitro experiments showed that treatment with this compound led to increased levels of PINK1 and Parkin on damaged mitochondria, indicating enhanced recruitment for mitophagy .
- Neuroblastoma cell lines treated with the inhibitor exhibited reduced levels of apoptotic markers compared to controls, suggesting a protective effect against cell death .
2. Kinetic Studies
Kinetic analyses revealed that this compound exhibits high potency and selectivity for USP30 over other DUBs. The inhibitor demonstrated a value in the low nanomolar range, indicating strong binding affinity:
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a Drosophila model of PD, inhibition of USP30 using inhibitor 11 resulted in:
- Increased survival rates : Flies with disrupted USP30 showed improved lifespan compared to controls.
- Neuronal protection : Dopaminergic neurons displayed reduced degeneration when treated with the inhibitor, highlighting its potential for neuroprotection .
Case Study 2: Cancer Cell Sensitization
Studies have indicated that USP30 inhibition can sensitize cancer cells to chemotherapeutic agents:
- Combination treatment : Cancer cells treated with this compound alongside ABT-737 (a BCL-2 family inhibitor) showed enhanced apoptosis compared to either treatment alone .
Data Tables
Aplicaciones Científicas De Investigación
Parkinson's Disease Models
A study explored the effects of USP30 inhibition on mitophagy in SHSY5Y cells, a neuronal model. The results indicated that treatment with USP30 inhibitor 11 led to a significant increase in mitophagy signals when cells were exposed to stressors. Specifically:
- Experimental Setup: Cells were treated with various concentrations of the inhibitor alongside mitochondrial toxins.
- Results: A notable increase in mitoKeima signals (a reporter for mitophagy) was observed, particularly at lower concentrations (0.1 µM), indicating effective induction of mitophagy without cytotoxicity .
Oxidative Stress Reduction
In addition to enhancing mitophagy, USP30 inhibition has been linked to reduced oxidative stress levels within cells. A recent investigation found that:
- Mechanism: Inhibition of USP30 balanced reactive oxygen species production, thus mitigating oxidative damage.
- Implications: This finding supports the therapeutic potential of USP30 inhibitors in conditions characterized by mitochondrial dysfunction and oxidative stress .
Comparative Analysis of USP30 Inhibitors
The following table summarizes key characteristics and findings related to various USP30 inhibitors, including inhibitor 11:
Inhibitor | IC50 Value | Selectivity | Primary Applications |
---|---|---|---|
This compound | <0.1 µM | High | Enhancing mitophagy, reducing oxidative stress |
USP30Inh-1 | 15–30 nM | Moderate | Cellular studies on mitochondrial function |
MTX652 | Not specified | High | Clinical trials for acute kidney injury |
Análisis De Reacciones Químicas
USP30-I-1 and USP30Inh-1
These inhibitors feature a cyano-amide group that forms a thioimidate covalent bond with the catalytic cysteine (Cys77) of USP30 ( ).
Key Reaction Steps:
-
Reversible Binding : Initial interaction with the USP30 active site via hydrogen bonds (e.g., Asn72, Gly74, Gln160) ( ).
-
Covalent Modification : Nucleophilic attack by Cys77 on the cyano group, forming a stable thioimidate adduct ( ).
Kinetic Parameters:
Parameter | Value (USP30-I-1) | Value (USP30Inh-1) |
---|---|---|
0.15 s | N/A | |
350 nM | 15–30 nM (IC) | |
0.43 µMs | N/A |
These values indicate high efficiency in covalent bond formation, with USP30Inh-1 showing superior potency in biochemical assays ( ).
Compound inh (e.g., CMPD-39, MF-094)
Benzosulfonamide inhibitors exhibit slow, tight-binding kinetics without covalent modification ( ).
Mechanism:
-
Binds to the thumb-palm cleft of USP30, sterically blocking ubiquitin’s C-terminal tail from accessing the active site ( ).
-
Induces conformational changes in USP30’s switching loop (residues 150–157) and blocking loops (322–340, 446–456), locking the enzyme in an inactive state ( ).
Structural Insights:
-
Hydrogen Bonding : Benzene sulfonamide moiety interacts with Leu328 and Phe453, residues unique to USP30 among deubiquitinases ( ).
-
Hydrophobic Pockets : Central phenyl ring engages with Met448 and His449, stabilizing the inhibitor-enzyme complex ( ).
NK036 and FT3967385
These inhibitors mimic ubiquitin’s Leu73-Arg74 motif, occupying the Leu73 recognition pocket to prevent substrate binding ( ).
Key Features:
-
Fluorobenzoyl Group : Displaces ubiquitin’s Leu73 sidechain, disrupting catalytic triad alignment (His444 flipped out) ( ).
-
Selectivity : Driven by USP30-specific residues (Leu328, Phe453) that clash with analogous residues in other USPs ( ).
Comparative Inhibition Efficiency
Inhibitor Class | Mechanism | (µMs) | Selectivity (DUBprofiler™) |
---|---|---|---|
Covalent (USP30-I-1) | Thioimidate bond | 0.43 | Moderate (USP6, USP21 off-targets) |
Non-covalent (MF-094) | Steric hindrance | N/A | High (IC >10 µM for 22/40 DUBs) |
Substrate-mimetic (NK036) | Leu73 displacement | N/A | USP30-specific |
Structural Validation and Limitations
Propiedades
IUPAC Name |
(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFKLZAHDDDAOH-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.